molecular formula C6H13Br2N B1526301 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide CAS No. 13617-00-0

2-(Bromomethyl)-1-methylpyrrolidine hydrobromide

Cat. No. B1526301
CAS RN: 13617-00-0
M. Wt: 258.98 g/mol
InChI Key: TWBVHJLHXAWSPV-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a pyridine derivative . It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .


Synthesis Analysis

The synthesis of 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide involves the reaction of 1-ethylpyrrolidine with bromoacetic acid and hydrobromic acid. The reaction takes place in the presence of a catalyst, such as sodium hydroxide, and is typically carried out under reflux conditions.


Molecular Structure Analysis

The molecular formula of 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is C6H6BrN·HBr . It is a solid at 20 degrees Celsius .


Chemical Reactions Analysis

2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is believed to act as an alkylating agent, which can modify the structure and function of biological molecules, such as proteins and nucleic acids.


Physical And Chemical Properties Analysis

2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a white to light yellow powder or crystal . It has a melting point of 148.0 to 152.0 degrees Celsius and is soluble in methanol .

Scientific Research Applications

Intramolecular Bromoamination

A study by Horning and Muchowski (1974) discussed the synthesis of 2-bromomethyl-4,4-diphenylpyrrolidine hydrobromide through the addition of bromine to specific amine compounds. This compound served as a key intermediate in the intramolecular bromoamination process, which involved the formation of aziridines from bromomethylpyrrolidines. The research highlights the compound's role in synthesizing more complex nitrogen-containing heterocycles, which are significant in medicinal chemistry and drug development (Horning & Muchowski, 1974).

Organic Synthesis

Jain and Sain (2010) reviewed the use of N-methylpyrrolidin-2-one hydrotribromide (MPHT), which is closely related to 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide, in organic synthesis. The review detailed the reagent's versatility in bromination reactions across various organic compounds, including alkenes, alcohols, and ketones. The environmentally friendly nature of MPHT and its applications in oxidation and epoxide ring-opening reactions were also emphasized, showcasing the compound's broader implications in synthesizing and modifying organic molecules in a sustainable manner (Jain & Sain, 2010).

Spectroscopic Studies

Tong et al. (2018) investigated the crystal structures and spectroscopic properties of 1-carboxymethyl-1-methyl-pyrrolidinium bromides, which are structurally similar to 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide. The study provided insights into the hydrogen bonding and thermal stability of these compounds, as well as their pH-dependent reversible crystal transformations. Such research underscores the importance of these compounds in understanding the structural and chemical behavior of organic salts in various environments, which can be crucial for their application in material science and pharmaceutical formulation (Tong et al., 2018).

Safety And Hazards

2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a hazardous chemical. It can cause severe skin burns and eye damage . It may be corrosive to metals . It should be handled with care in laboratory experiments.

properties

IUPAC Name

2-(bromomethyl)-1-methylpyrrolidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN.BrH/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBVHJLHXAWSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-1-methylpyrrolidine hydrobromide

CAS RN

13617-00-0
Record name 2-(bromomethyl)-1-methylpyrrolidine hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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